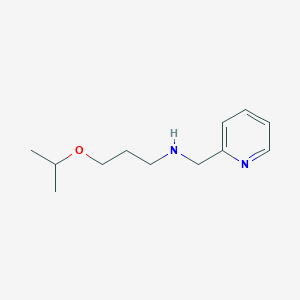
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for (3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine typically involve the reaction of pyridine derivatives with isopropoxy-propylamine under controlled conditions. The exact reaction conditions, including temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods often employ large-scale reactors and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives .
Scientific Research Applications
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent in the study of protein interactions, protein structure, and function. Additionally, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals . Its unique structure allows it to interact with specific molecular targets, making it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of (3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biochemical effects . The exact pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine can be compared with other similar compounds, such as:
(3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine: Similar structure but with a different position of the pyridine ring substitution.
(3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine: Another isomer with the substitution at the 4-position of the pyridine ring.
These similar compounds may exhibit different chemical reactivity and biological activity due to the positional differences in the pyridine ring substitution . The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct interactions with molecular targets and unique applications in research .
Properties
IUPAC Name |
3-propan-2-yloxy-N-(pyridin-2-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2)15-9-5-7-13-10-12-6-3-4-8-14-12/h3-4,6,8,11,13H,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIAQPLPXUNNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














